![molecular formula C21H13Cl3N2O2S B4924642 N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B4924642.png)
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. This compound is commonly referred to as BZML and is a member of the benzamide family of compounds. BZML has been shown to possess a range of biochemical and physiological effects that make it an interesting target for further research.
Mechanism of Action
The exact mechanism of action of BZML is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. BZML has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
BZML has been found to possess a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. BZML has also been found to possess antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of BZML is its potential therapeutic properties. It has been shown to possess a range of activities that make it an interesting target for further research. However, one of the limitations of BZML is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous areas of future research that could be pursued with BZML. One potential area of research is the development of BZML-based therapies for the treatment of cancer. Another area of research could be the investigation of BZML as a potential treatment for inflammatory diseases. Additionally, the development of more efficient synthesis methods for BZML could also be an area of future research.
Synthesis Methods
The synthesis of BZML involves the reaction of 2-chloro-5-nitrobenzoic acid with 2-aminobenzothiazole in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with 3,5-dichloro-4-methoxybenzoyl chloride to produce the final product.
Scientific Research Applications
BZML has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been shown to possess antitumor, anti-inflammatory, and antiviral activities. BZML has also been found to inhibit the growth of cancer cells in vitro and in vivo.
properties
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl3N2O2S/c1-28-19-14(23)8-12(9-15(19)24)20(27)25-17-10-11(6-7-13(17)22)21-26-16-4-2-3-5-18(16)29-21/h2-10H,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBQINTBRJOEDCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl3N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-3,5-dichloro-4-methoxybenzamide |
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